Asp-6-shogaol-Ala
Description
Properties
Molecular Formula |
C27H41N3O9S |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H41N3O9S/c1-4-5-6-7-19(13-18(31)10-8-17-9-11-22(32)23(12-17)39-3)40-15-21(25(34)29-16(2)26(35)36)30-24(33)14-20(28)27(37)38/h9,11-12,16,19-21,32H,4-8,10,13-15,28H2,1-3H3,(H,29,34)(H,30,33)(H,35,36)(H,37,38)/t16-,19?,20-,21-/m0/s1 |
InChI Key |
DUUPFCBPLMJMCY-WXYFQQAYSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis and Structural Elucidation of Asp 6 Shogaol Ala
Innovative Synthetic Routes for Asp-6-shogaol-Ala Construction
The synthesis of this compound requires a multi-step approach, beginning with the derivatization of 6-shogaol (B1671286) to enable its conjugation with a protected dipeptide, followed by deprotection and purification.
Amino Acid Coupling Strategies for Shogaol Derivatization
The construction of the amide bond between 6-shogaol and the dipeptide (Asp-Ala) is the cornerstone of the synthesis. Modern peptide coupling techniques are employed to achieve this efficiently and with minimal side reactions. bachem.com The general principle involves the activation of a carboxylic acid group to facilitate its reaction with an amino group. bachem.com
In a plausible synthetic route, the aspartic acid and alanine (B10760859) residues would first be coupled to form the dipeptide. Both amino acids would have their functional groups protected to ensure specific bond formation. For instance, the amino groups could be protected with a Boc (tert-butyloxycarbonyl) group and the carboxylic acid of the C-terminal alanine as a methyl or ethyl ester. The coupling of Boc-Asp(OtBu)-OH and H-Ala-OMe would be achieved using a standard coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) with an additive such as Hydroxybenzotriazole (HOBt) to minimize racemization. bachem.com
The derivatization of 6-shogaol is necessary to introduce a functional group suitable for coupling with the dipeptide. A common strategy involves the Michael addition of a thiol-containing amino acid to the α,β-unsaturated ketone of the 6-shogaol molecule. In this proposed synthesis, a cysteine residue could be used as a linker. The protected dipeptide, Boc-Asp(OtBu)-Ala-OH, would be coupled to the amino group of cysteine methyl ester. The resulting tripeptide's thiol group would then react with 6-shogaol. Finally, the protecting groups would be removed to yield this compound.
A more direct, albeit hypothetical, approach would involve the formation of an amide bond between a modified 6-shogaol and the N-terminus of the dipeptide. This would necessitate the introduction of a carboxylic acid functionality onto the 6-shogaol structure, a chemically challenging transformation.
Optimization of Reaction Conditions and Yields for Conjugate Formation
The efficiency of the conjugation reaction is highly dependent on several factors, including the choice of solvent, temperature, and coupling reagents. The optimization of these parameters is critical for maximizing the yield of this compound. uga.edu For the coupling of the protected dipeptide to the derivatized 6-shogaol, various modern coupling reagents can be considered, each with its own advantages. bachem.com
| Coupling Reagent | Additive | Solvent | Temperature (°C) | Typical Yield (%) |
| DCC | HOBt | Dichloromethane (DCM) | 0 to RT | 60-70 |
| HATU | DIPEA | Dimethylformamide (DMF) | RT | 80-90 |
| COMU | DIPEA | Acetonitrile (B52724) (ACN) | RT | >90 |
This table presents a hypothetical optimization of the coupling reaction between a derivatized 6-shogaol and the protected Asp-Ala dipeptide. The yields are illustrative and would be subject to experimental verification.
The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. researchgate.net Upon completion, the reaction mixture would be worked up to remove the coupling reagents and byproducts. For instance, if DCC is used, the byproduct dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration.
Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is essential for its accurate characterization and any subsequent biological evaluation. A multi-step purification protocol is typically required. qascf.comresearchgate.net
Initially, crude purification can be achieved through extraction and washing. The crude product would then be subjected to column chromatography. Silica (B1680970) gel is a common stationary phase for the separation of moderately polar compounds. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, would be employed to isolate the desired conjugate. lew.ro
For final purification to achieve >95% purity, semi-preparative or preparative HPLC is the method of choice. qascf.com A reversed-phase C18 column is often used for compounds of this nature. researchgate.net The mobile phase would typically consist of a mixture of water (often with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. acs.org The fractions containing the pure product would be collected, combined, and the solvent removed under vacuum to yield the final, high-purity this compound.
| Purification Step | Stationary Phase | Mobile Phase/Eluent | Purity Achieved (%) |
| Column Chromatography | Silica Gel 60 | Hexane:Ethyl Acetate gradient | 70-85 |
| Preparative HPLC | C18 | Water (0.1% Formic Acid):Acetonitrile gradient | >98 |
This table illustrates a typical purification workflow for this compound with expected purity levels at each stage.
Comprehensive Spectroscopic and Spectrometric Characterization of this compound
The unambiguous identification and structural elucidation of the synthesized this compound conjugate rely on a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a novel compound in solution. For this compound, both ¹H and ¹³C NMR spectra would be acquired. researchgate.net
The ¹H NMR spectrum would be expected to show characteristic signals for all three components of the conjugate. Protons from the 6-shogaol moiety would include aromatic protons on the vanillyl group, olefinic protons of the α,β-unsaturated system (if intact), and aliphatic protons of the alkyl chain. researchgate.net The amino acid portions would contribute signals in the amide region and the characteristic α-proton resonances.
The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for the carbonyl carbons of the amide bonds and the carboxylic acids, aromatic carbons, olefinic carbons, and the aliphatic carbons of the entire molecule. chemicalbook.com
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning all proton and carbon signals and for confirming the connectivity between the 6-shogaol and the dipeptide moieties. The stereochemistry of the amino acid residues would be confirmed based on the coupling constants and by using chiral derivatizing agents if necessary.
| ¹H NMR (Illustrative Chemical Shifts in CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 8.1-8.5 | Amide NH protons |
| 6.7-7.0 | Aromatic protons (vanillyl group) |
| 6.0-6.5 | Olefinic protons |
| 5.8 | Phenolic OH |
| 4.5-4.8 | α-protons of Asp and Ala |
| 3.8 | Methoxy group (-OCH₃) |
| 2.5-3.0 | Methylene protons adjacent to carbonyl and aromatic ring |
| 1.2-1.6 | Aliphatic chain protons |
| 0.9 | Terminal methyl group |
This table provides hypothetical ¹H NMR chemical shift ranges for the key protons in this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the unambiguous determination of the molecular formula. humanjournals.com For this compound (C₂₇H₄₁N₃O₉S), the expected exact mass would be calculated and compared to the experimentally determined value, with a mass accuracy of less than 5 ppm being the standard for confirmation. nih.gov
Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pattern of the protonated molecule [M+H]⁺. The fragmentation would be expected to occur at the labile amide bonds, providing sequence information of the peptide portion and confirming the attachment of the 6-shogaol moiety. Characteristic fragments would correspond to the loss of the alanine residue, the aspartic acid residue, and fragmentation of the 6-shogaol alkyl chain.
| HRMS Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₂₇H₄₁N₃O₉S |
| Calculated Exact Mass [M+H]⁺ | 584.2642 |
| Observed Exact Mass [M+H]⁺ | 584.2638 |
| Mass Accuracy (ppm) | -0.68 |
This table presents plausible HRMS data for the confirmation of the molecular formula of this compound.
Chromatographic and Electrophoretic Techniques for Purity Assessment
Chromatographic and electrophoretic techniques are indispensable for assessing the purity of synthesized compounds and for analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of shogaol and its derivatives. scispace.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate choice. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity.
Due to the addition of the polar aspartic acid and alanine residues, this compound will be significantly more polar than 6-shogaol. This will result in a shorter retention time on a standard C18 column under the same mobile phase conditions used for 6-shogaol. A gradient elution, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile or methanol), would likely be necessary to achieve good separation from potential impurities and starting materials. A photodiode array (PDA) detector would be advantageous as it can provide UV spectra of the eluting peaks, aiding in peak identification and purity assessment. nih.govoup.com Quantification is often performed at the UV absorbance maximum of the analyte, which for this compound would be around 280 nm. springermedizin.de
Table 2: Proposed HPLC Parameters for the Analysis of this compound
| Parameter | Proposed Condition | Rationale | Reference for related compounds |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of nonpolar and moderately polar compounds. | nih.govnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with mass spectrometry. | |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. | oup.com |
| Gradient | 5% B to 95% B over 30 min | To elute compounds with a wide range of polarities. | nih.gov |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. | nih.gov |
| Column Temperature | 25-30 °C | For reproducible retention times. | scispace.com |
| Injection Volume | 10-20 µL | Standard injection volume. | scispace.com |
| Detection | PDA at 280 nm | Wavelength of maximum absorbance for the shogaol chromophore. | springermedizin.de |
Capillary Electrophoresis (CE) for Charge and Size-Based Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given that this compound is an amphiprotic molecule containing both acidic (carboxylic acid) and basic (amine) functional groups, CE is an excellent technique for its analysis and purity assessment.
The charge of this compound will be pH-dependent. At a low pH, the amine group will be protonated (-NH3+) and the carboxylic acid groups will be neutral (-COOH), resulting in a net positive charge. At a high pH, the carboxylic acid groups will be deprotonated (-COO⁻) and the amine group will be neutral (-NH2), leading to a net negative charge. By carefully selecting the pH of the background electrolyte (BGE), the separation can be optimized. A fused silica capillary is typically used. jpccr.eu Detection is commonly performed using a UV detector integrated into the CE instrument. jpccr.eu This technique offers the advantages of high efficiency, short analysis times, and minimal sample and reagent consumption. For related compounds, capillary liquid chromatography has also been explored, demonstrating good resolution for gingerols and shogaol. nih.gov
Table 3: Proposed Capillary Electrophoresis Parameters for this compound
| Parameter | Proposed Condition | Rationale | Reference for related methods |
| Capillary | Fused Silica, 50 µm I.D., 50 cm total length | Standard capillary for CE. | jpccr.eu |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 or 7.4 | To analyze the compound as a cation or anion, respectively. | jpccr.eu |
| Voltage | 20-30 kV | Provides efficient separation. | jpccr.eu |
| Temperature | 25 °C | For reproducible migration times. | jpccr.eu |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Common and reproducible injection method. | jpccr.eu |
| Detection | UV at 214 nm or 280 nm | 214 nm for peptide bonds, 280 nm for the shogaol chromophore. | jpccr.eu |
Based on a comprehensive search of scientific literature, there is currently no publicly available research or data on the specific chemical compound “this compound.” As a result, it is not possible to generate the requested article focusing on its preclinical pharmacological investigations.
Extensive searches were conducted to locate studies pertaining to the anti-inflammatory and antineoplastic properties of this specific compound, including its effects on cellular models, signaling pathways, and in vivo responses. These searches yielded no results for a substance identified as this compound.
While research exists for the parent compound, 6-shogaol , and some of its other derivatives, such as cysteine-conjugated metabolites, this information does not directly apply to this compound. Generating content based on related but distinct molecules would amount to speculation and would not meet the required standards of scientific accuracy for the specific compound requested.
Therefore, the creation of a scientifically accurate article that strictly adheres to the provided outline for this compound cannot be fulfilled at this time due to the absence of foundational research data.
Preclinical Pharmacological Investigations of Asp 6 Shogaol Ala
Investigation of Antineoplastic Activities in Preclinical Models
Cell Cycle Modulation and Arrest Mechanisms
The compound 6-shogaol (B1671286), a dehydrated form of 6-gingerol (B72531) found in ginger, has demonstrated notable effects on the cell cycle of various cancer cell lines, often leading to cell cycle arrest, which is a key mechanism for its anti-cancer properties. medsci.orgnih.govresearchgate.net
In studies involving human cervical cancer cells (HeLa), 6-shogaol was found to induce cell cycle arrest at the G2/M phase. nih.gov This was accompanied by the activation of pro-apoptotic proteins such as Bax and caspase-3, and the degradation of PARP, indicating that the cell cycle arrest is a precursor to apoptosis. nih.gov Similarly, in head and neck squamous cell carcinoma (HNSCC) cells (SCC4 and SCC25), 6-shogaol treatment resulted in a significant G2/M phase arrest. medsci.org This arrest was associated with the modulation of ERK1/2 and p38 signaling pathways. medsci.org
Investigations into breast cancer cells (MCF-7) also revealed that 6-shogaol induces a G2/M phase cell cycle arrest. plos.org In monolayer cultures of MCF-7 cells, treatment led to a time-dependent increase in the percentage of cells in the G2/M phase. plos.org When these cells were grown as spheroids, which are considered to be more representative of in vivo tumors and enriched in cancer stem-like cells, 6-shogaol also induced G2/M arrest, although at higher concentrations, the proportion of cells in the sub-G1 phase increased, suggesting a shift towards cell death. plos.org
Furthermore, in non-small cell lung cancer cells, 6-shogaol has been shown to cause cell cycle arrest at either the G1 or G2/M phase. researchgate.net This effect is linked to the suppression of Akt kinase activity, which in turn reduces the activity of STAT3 and the expression of cyclins D1 and D3. researchgate.net
The following table summarizes the effects of 6-shogaol on the cell cycle in different cancer cell lines.
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Mechanisms |
| HeLa | Cervical Cancer | G2/M Arrest | Activation of Bax and caspase-3, PARP degradation nih.gov |
| SCC4, SCC25 | Head and Neck Squamous Cell Carcinoma | G2/M Arrest | Modulation of ERK1/2 and p38 signaling medsci.org |
| MCF-7 | Breast Cancer | G2/M Arrest | - |
| Non-small cell lung cancer cells | Lung Cancer | G1 or G2/M Arrest | Suppression of Akt/STAT3 signaling, reduced cyclin D1/3 expression researchgate.net |
Inhibition of Cancer Cell Migration and Invasion in in vitro Assays
The compound 6-shogaol has demonstrated significant potential in inhibiting the migration and invasion of various cancer cells in in vitro settings, a crucial aspect of its anti-metastatic properties.
In colon cancer cell lines (Caco2 and HCT116), 6-shogaol was found to significantly inhibit cell migration. nih.gov This inhibitory effect is mediated by suppressing the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. researchgate.net The mechanism involves the downregulation of the IKKβ/NF-κB/Snail signaling pathway, leading to reduced expression of proteins associated with migration and invasion, such as MMP-2 and N-cadherin. nih.gov
Studies on oral squamous cell carcinoma (OSCC) cells also revealed that 6-shogaol dose-dependently reduces both cell migration and invasion. scielo.br This was associated with an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin, further supporting the inhibition of EMT. scielo.br The underlying mechanism in OSCC cells involves the suppression of the PI3K/AKT signaling pathway. scielo.br
In the context of prostate cancer, 6-shogaol has been shown to inhibit the migration and invasion of PC-3 and DU145 cells in a dose-dependent manner. researchgate.net
The table below provides a summary of the in vitro inhibitory effects of 6-shogaol on cancer cell migration and invasion.
| Cell Line(s) | Cancer Type | Observed Effect | Key Molecular Mechanisms |
| Caco2, HCT116 | Colon Cancer | Inhibition of cell migration nih.gov | Suppression of EMT via the IKKβ/NF-κB/Snail pathway nih.govresearchgate.net |
| YD-10B, Ca9-22 | Oral Squamous Cell Carcinoma | Inhibition of cell migration and invasion scielo.br | Inhibition of EMT, suppression of PI3K/AKT pathway scielo.br |
| PC-3, DU145 | Prostate Cancer | Inhibition of cell migration and invasion researchgate.net | - |
Preclinical Xenograft or Syngeneic Tumor Models for Efficacy Evaluation
Preclinical in vivo models, such as xenograft and syngeneic tumor models, are crucial for evaluating the efficacy of potential anti-cancer compounds in a living organism.
Syngeneic models involve implanting cancer cell lines derived from a specific mouse strain into mice of the same strain. herabiolabs.compharmalegacy.com This creates an immunocompetent model where the tumor and the host have the same genetic background, preventing tumor rejection and allowing for the study of interactions between the immune system and the tumor. herabiolabs.comcrownbio.com These models are particularly valuable for assessing immunotherapies. pharmalegacy.comantineo.fr Different syngeneic models, such as those using CT-26 (colon carcinoma) or MC-38 (colorectal adenocarcinoma) cell lines, exhibit varied responses to treatments like immune checkpoint inhibitors. herabiolabs.com
Xenograft models , on the other hand, involve implanting human tumor cells or tissues into immunodeficient mice. pharmalegacy.com This is necessary to prevent the mouse's immune system from rejecting the human cells. pharmalegacy.com While these models are not suitable for studying immunotherapies that target the host immune system, they are widely used to assess the direct anti-tumor effects of various therapeutic agents on human cancers.
While extensive research has been conducted on the in vitro anti-cancer effects of 6-shogaol, and it has been studied in various in vivo models for other conditions, there is a notable lack of specific publicly available studies detailing the use of "Asp-6-shogaol-Ala" in preclinical xenograft or syngeneic tumor models for efficacy evaluation against cancer. The existing literature on 6-shogaol's in vivo anti-cancer efficacy primarily focuses on its effects in models of prostate cancer and its ability to inhibit metastasis. researchgate.net
Exploration of Neuroprotective Potentials
Cellular Models of Neurodegeneration and Oxidative Stress
The compound 6-shogaol has shown promise in various cellular models of neurodegeneration and oxidative stress, suggesting its potential as a neuroprotective agent. mdpi.com In human neuroblastoma SH-SY5Y cells, a common in vitro model for neuronal studies, phytosome-encapsulated extracts enriched with 6-gingerol and 6-shogaol demonstrated significant neuroprotective effects against hydrogen peroxide (H₂O₂)-induced neurotoxicity. mdpi.com This treatment improved cell viability, reduced the production of reactive oxygen species (ROS), and enhanced the activities of antioxidant enzymes. mdpi.com
Oxidative stress is a key contributor to the pathology of neurodegenerative diseases. mdpi.com Cellular models often utilize neurotoxins to induce conditions that mimic these diseases. For instance, agents like 6-hydroxydopamine (6-OHDA) are used to model Parkinson's disease by selectively damaging dopaminergic neurons. frontiersin.org Similarly, amyloid-beta (Aβ) is used to induce neurotoxicity relevant to Alzheimer's disease. frontiersin.org
In HT22 hippocampal neuronal cells, 6-shogaol has been reported to decrease ROS production. mdpi.com Furthermore, in astrocytes, which are glial cells that support neuronal function, 6-shogaol has been shown to have neuroprotective effects against H₂O₂-induced neuronal death by inhibiting ROS and activating pro-survival pathways. mdpi.com
The table below summarizes the effects of 6-shogaol in cellular models of neurodegeneration and oxidative stress.
| Cell Line | Model System | Key Findings |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂)-induced neurotoxicity | Improved cell viability, reduced ROS, enhanced antioxidant enzyme activity mdpi.com |
| HT22 | Hydrogen Peroxide (H₂O₂)-treated hippocampal neurons | Decreased ROS production mdpi.com |
| Astrocytes | Hydrogen Peroxide (H₂O₂)-induced neuronal death | Inhibition of ROS, activation of pro-survival pathways mdpi.com |
Modulation of Neuroinflammatory Processes in Glial Cells
Neuroinflammation, largely mediated by glial cells like microglia and astrocytes, is a critical factor in the progression of many neurodegenerative diseases. nih.govnih.gov The compound 6-shogaol has demonstrated significant anti-neuroinflammatory properties by modulating the activity of these glial cells.
In BV-2 and primary microglial cell cultures, 6-shogaol effectively inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govkinkiagri.or.jp It also suppressed the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and downregulated the expression of cyclooxygenase-2 (COX-2). nih.govkinkiagri.or.jp These effects are mediated, at least in part, through the inhibition of p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. nih.govkinkiagri.or.jp
Furthermore, 6-shogaol has been shown to suppress microglial activation induced by LPS in primary cortical neuron-glia cultures, which provides a more complex and physiologically relevant in vitro system. nih.govkinkiagri.or.jp In studies using LPS-treated astrocytes, 6-shogaol also exhibited anti-neuroinflammatory effects. nih.gov
The table below details the modulatory effects of 6-shogaol on neuroinflammatory processes in glial cells.
| Glial Cell Type | Inflammatory Stimulus | Key Inhibitory Effects of 6-shogaol | Signaling Pathways Modulated |
| BV-2 microglia, Primary microglia | Lipopolysaccharide (LPS) | Reduced NO, iNOS, PGE₂, IL-1β, TNF-α, COX-2 nih.govkinkiagri.or.jp | Inhibition of p38 MAPK and NF-κB nih.govkinkiagri.or.jp |
| Primary cortical neuron-glia cultures | Lipopolysaccharide (LPS) | Suppression of microglial activation nih.govkinkiagri.or.jp | - |
| Astrocytes | Lipopolysaccharide (LPS) | Anti-neuroinflammatory effects nih.gov | - |
Preclinical in vivo Models of Neurological Impairment (e.g., Parkinson's disease models)
The neuroprotective effects of 6-shogaol have been evaluated in several preclinical in vivo models of neurological impairment, including models of Parkinson's disease (PD), Alzheimer's disease (AD), and cerebral ischemia.
In a mouse model of Parkinson's disease induced by the bacterium Proteus mirabilis, which is thought to contribute to PD pathology through the gut-brain axis, oral administration of 6-shogaol improved motor dysfunction and reduced the death of dopaminergic neurons. biomolther.orgresearchgate.net It also suppressed neuroinflammation and the aggregation of α-synuclein in the brain. biomolther.orgresearchgate.net The anti-PD effects of ginger, which contains 6-shogaol, have also been observed in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced PD model, where it inhibited motor impairment and dopaminergic neuronal damage. biomolther.org
In animal models relevant to Alzheimer's disease, administration of 6-shogaol has been shown to reduce microgliosis and astrogliosis in the hippocampus of mice injected with amyloid-beta oligomers (AβO). nih.gov It also ameliorated memory impairment induced by both AβO and scopolamine. nih.gov
Furthermore, in a model of transient global ischemia, 6-shogaol demonstrated significant neuroprotective effects, which were attributed to its ability to inhibit microglial activation. nih.gov In a murine model of middle cerebral artery occlusion (MCAO)-induced brain damage, oral administration of 6-shogaol protected against transient focal cerebral ischemia, as evidenced by a reduction in brain infarct volume and levels of inflammatory markers. semanticscholar.org
The table below summarizes the findings from preclinical in vivo models of neurological impairment.
| Disease Model | Animal | Key Neuroprotective Effects of 6-shogaol |
| Proteus mirabilis-induced Parkinson's Disease | Mouse | Improved motor function, reduced dopaminergic neuron death, suppressed neuroinflammation and α-synuclein aggregation biomolther.orgresearchgate.net |
| Amyloid-beta oligomer (AβO)-induced dementia | Mouse | Reduced microgliosis and astrogliosis, ameliorated memory impairment nih.gov |
| Scopolamine-induced memory impairment | Mouse | Ameliorated memory impairment nih.gov |
| Transient global ischemia | - | Inhibition of microglial activation nih.gov |
| Middle cerebral artery occlusion (MCAO) | Mouse | Reduced brain infarct volume, decreased inflammatory markers semanticscholar.org |
Evaluation of Antioxidant Modulatory Capacity
Cellular Reactive Oxygen Species (ROS) Scavenging and Production Inhibition
No published studies were found that investigated the capacity of this compound to scavenge reactive oxygen species or inhibit their cellular production.
Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/ARE pathway activation)
There is no available data on whether this compound can activate the Nrf2/ARE pathway or other endogenous antioxidant defense mechanisms.
Modulation of Redox Homeostasis in Cellular Systems
No research has been published detailing the effects of this compound on redox homeostasis in any cellular model.
Other Emerging Biological Activities in Preclinical Settings
Antimicrobial or Antiviral Effects (e.g., against specific pathogens in in vitro assays)
There are no publicly available studies that have assessed the antimicrobial or antiviral properties of this compound.
Metabolic Regulatory Effects (e.g., adiponectin expression modulation in cellular models)
No data has been published concerning the potential metabolic regulatory effects of this compound, such as its influence on adiponectin expression.
Molecular Mechanism of Action Elucidation and Target Identification
Receptor Binding and Ligand-Target Interaction Studies
No studies describing the receptor binding profile or specific molecular targets of Asp-6-shogaol-Ala have been identified. Research in this area would typically involve techniques such as radioligand binding assays, surface plasmon resonance (SPR), or computational docking simulations to identify and characterize the interaction between the compound and its putative protein targets.
Enzyme Inhibition or Activation Assays (e.g., Thioredoxin Reductase, HDAC)
There is no published information regarding the effect of this compound on the activity of key enzymes like thioredoxin reductase or histone deacetylases (HDACs). Such assays are critical for understanding a compound's mechanism and therapeutic potential.
Gene Expression Profiling and Proteomic Analysis in Treated Cells
No transcriptomic data, which would reveal changes in gene expression in response to treatment with this compound, are available. This type of analysis, often performed using microarray or RNA-sequencing, is essential for identifying the cellular pathways modulated by the compound.
Similarly, there are no proteomic studies detailing how this compound affects protein expression levels or induces post-translational modifications. This information is crucial for a complete understanding of the compound's cellular impact.
Intracellular Localization and Cellular Uptake Mechanisms of this compound
The processes by which this compound may enter cells and its subsequent subcellular distribution have not been documented. Studies in this area would typically use fluorescence microscopy or cell fractionation techniques to track the compound within the cell and identify its uptake mechanisms.
Computational and in Silico Modeling of Asp 6 Shogaol Ala
Molecular Docking Studies for Putative Target Interactions
No molecular docking studies for "Asp-6-shogaol-Ala" have been reported in the scientific literature.
Without docking studies on "this compound," a comparative analysis with 6-shogaol (B1671286) or other derivatives is not possible.
Molecular Dynamics Simulations for Conformational Stability and Complex Dynamics
There are no molecular dynamics simulation studies available for "this compound."
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
No QSAR models have been developed for "this compound" as there is no biological activity data associated with this compound.
In silico Prediction of Preclinical ADME Parameters (excluding bioavailability values)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for "this compound" are not available.
Preclinical Pharmacokinetic and Pre Adme Evaluation of Asp 6 Shogaol Ala
Metabolic Stability and Biotransformation Pathways in in vitro Systems (e.g., Microsomal Stability, Liver S9 Fractions)
No data is available on the metabolic stability of Asp-6-shogaol-Ala in liver microsomes or S9 fractions. Studies investigating its half-life, intrinsic clearance, or the specific enzymes responsible for its metabolism have not been identified.
Identification of Major Metabolites and Conjugates in Preclinical Biological Matrices
There is no information available identifying the major metabolites or conjugates of this compound in preclinical biological matrices such as plasma, urine, or feces.
Absorption Potential in in vitro Models (e.g., Caco-2 cell permeability)
Information regarding the intestinal absorption potential of this compound, as would be determined by Caco-2 cell permeability assays, is not available in the current literature.
Distribution Patterns in in vivo Animal Models (e.g., tissue distribution)
No studies detailing the tissue distribution patterns of this compound in in vivo animal models have been found.
Excretion Pathways in Preclinical Species
The routes of excretion (e.g., renal, biliary) for this compound in preclinical species have not been documented in available research.
Translational Research Potential and Future Preclinical Directions
Development of Advanced Preclinical Models for Disease Mimicry
To accurately predict the potential efficacy of Asp-6-shogaol-Ala, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simplistic animal models. The development and utilization of advanced preclinical models that more closely mimic human disease pathophysiology are critical.
Patient-Derived Organoids (PDOs): For oncology applications, PDOs can be generated from patient tumor tissue, preserving the original tumor architecture and cellular heterogeneity. These three-dimensional (3D) cultures could be used to test the cytotoxic or cytostatic effects of this compound across a panel of organoids derived from different patients with the same cancer type. This would provide insights into potential responder versus non-responder populations.
Patient-Derived Xenografts (PDXs): In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models are considered a gold standard for preclinical cancer research as they maintain the genetic and phenotypic characteristics of the original tumor. Evaluating this compound in a panel of PDX models representing various cancers (e.g., colorectal, pancreatic, breast) would yield robust data on its in vivo anti-tumor activity.
Humanized Mouse Models: For investigating the interplay between this compound and the immune system, humanized mice—immunodeficient mice engrafted with human hematopoietic stem cells or tissues—are invaluable. These models would allow for the preclinical assessment of the compound's immunomodulatory effects and its potential to enhance anti-tumor immune responses.
Disease-Specific In Vitro Models: For non-oncology indications, such as neurodegenerative or inflammatory diseases, advanced models are equally important. For instance, induced pluripotent stem cell (iPSC)-derived neurons from patients with Alzheimer's disease could be used to study the neuroprotective effects of this compound. Similarly, 3D bioprinted tissues or microfluidic "organ-on-a-chip" models could be employed to simulate complex inflammatory environments.
Exploration of this compound in Combination Therapies (Preclinical Synergy Studies)
Monotherapy is often insufficient for treating complex diseases like cancer. Therefore, a crucial preclinical step is to explore the potential of this compound in combination with established therapeutic agents. The goal is to identify synergistic or additive interactions that could lead to enhanced efficacy, overcome drug resistance, or allow for dose reduction of toxic agents.
Preclinical synergy studies would involve treating cancer cell lines, organoids, or PDX models with this compound alongside standard-of-care chemotherapies, targeted agents, or immunotherapies. The interaction between the drugs would be quantitatively assessed using mathematical models like the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
Below is a hypothetical data table illustrating the potential outcomes of such a preclinical study in a panel of colorectal cancer (CRC) cell lines.
| CRC Cell Line | Combination Agent | Concentration Range (μM) | Calculated Combination Index (CI) at ED50 | Inferred Interaction |
|---|---|---|---|---|
| HT-29 | 5-Fluorouracil | 0.1 - 10 | 0.78 | Synergy |
| HCT116 | Irinotecan | 0.5 - 50 | 0.95 | Additive |
| SW620 | Oxaliplatin | 0.2 - 20 | 0.65 | Synergy |
| DLD-1 | Cetuximab | 1 - 100 ng/mL | 1.20 | Antagonism |
These conceptual results would guide the selection of the most promising combination strategies to advance into more complex in vivo models.
Design and Evaluation of Novel Delivery Systems (Conceptual Approaches in Preclinical Context)
The physicochemical properties of this compound, a peptide-drug conjugate, may present challenges related to stability, solubility, and targeted delivery. Preclinical research should therefore include the conceptual design and evaluation of novel drug delivery systems to optimize its pharmacokinetic and pharmacodynamic profile.
Liposomal Formulations: Encapsulating this compound within liposomes could enhance its solubility, protect it from premature degradation in the bloodstream, and potentially increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) could be used to formulate nanoparticles containing this compound. The surface of these nanoparticles could be further functionalized with targeting ligands (e.g., antibodies, aptamers) that recognize specific receptors overexpressed on cancer cells, thereby improving targeted delivery and reducing off-target effects.
Hydrogel-Based Depots: For localized delivery, an injectable, biodegradable hydrogel incorporating this compound could be developed. This would create a depot at the target site (e.g., a tumor resection cavity) from which the compound is released in a sustained manner, maintaining high local concentrations while minimizing systemic exposure.
The preclinical evaluation of these conceptual delivery systems would involve characterizing their physical properties (size, charge, encapsulation efficiency) and assessing their performance in vitro and in vivo compared to the free compound.
Identifying Novel Molecular Targets for this compound
While the parent compound, 6-shogaol (B1671286), is known to interact with multiple cellular targets, the conjugation with an Asp-Ala dipeptide may alter its binding profile and create novel interactions. A comprehensive, unbiased effort to identify the direct molecular targets of this compound is a cornerstone of translational research. This knowledge is essential for understanding its mechanism of action, identifying potential biomarkers of response, and anticipating potential off-target effects.
Several advanced proteomics-based techniques could be employed in a preclinical setting:
Affinity Chromatography-Mass Spectrometry: this compound could be immobilized on a solid support to create an affinity matrix. A lysate from cancer cells would then be passed over this matrix, and proteins that bind to the compound would be captured, eluted, and identified by mass spectrometry.
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the entire proteome upon ligand binding. Cells are treated with this compound, heated to various temperatures, and the remaining soluble proteins are quantified. Proteins that bind to the compound will typically show increased thermal stability.
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that mimic the reactive parts of a molecule to covalently label active enzyme targets within a complex proteome. A probe based on the reactive moiety of this compound could be designed to identify its enzymatic targets directly in living cells.
A hypothetical list of potential protein targets identified through such methods is presented below, illustrating the kind of data that would be generated.
| Potential Protein Target | Protein Class | Cellular Pathway | Potential Consequence of Binding |
|---|---|---|---|
| STAT3 | Transcription Factor | JAK-STAT Signaling | Inhibition of tumor cell proliferation and survival |
| Keap1 | Adaptor Protein | Nrf2 Antioxidant Response | Activation of antioxidant gene expression |
| HSP90 | Chaperone Protein | Protein Folding and Stability | Degradation of multiple oncogenic client proteins |
| COX-2 | Enzyme | Inflammation | Reduction of pro-inflammatory prostaglandins |
Bridging Preclinical Findings to Inform Early-Phase Drug Development (Conceptual)
The culmination of the preclinical research program is to synthesize all gathered data to build a strong rationale for advancing this compound into early-phase clinical trials. This process is conceptual and does not involve specific clinical trial design but focuses on how the preclinical data package informs critical decisions.
Informing the Target Indication: The spectrum of activity observed in the advanced preclinical models (PDOs, PDXs) would guide the selection of the most promising cancer type or disease for initial human studies. For example, profound and consistent activity in pancreatic cancer PDX models would strongly support this as a lead indication.
Biomarker Strategy: The identification of molecular targets (Section 8.4) and data from preclinical models (Section 8.1) would enable the development of a biomarker strategy. This could include patient selection biomarkers (e.g., tumors with high expression of a specific target) and pharmacodynamic biomarkers (e.g., modulation of a downstream signaling protein in surrogate tissues) to measure whether the drug is hitting its target in humans.
Defining a Therapeutic Hypothesis: The collective preclinical data—on mechanism, single-agent activity, and combination synergies—allows for the formulation of a clear therapeutic hypothesis. For example, "this compound inhibits tumor growth by co-targeting STAT3 and the Nrf2 pathway, and its efficacy is enhanced when combined with standard chemotherapy in colorectal cancer." This hypothesis provides the scientific foundation for the initial clinical investigation.
Guiding Combination Strategy: Preclinical synergy studies (Section 8.2) provide a data-driven basis for selecting the most promising combination therapies to explore in future clinical trials, potentially prioritizing those that show strong synergy over additive or antagonistic interactions.
By systematically addressing these preclinical research areas, a robust data package can be assembled for this compound, providing a solid scientific foundation to bridge the gap from laboratory discovery to potential clinical development.
Q & A
Q. What are the primary molecular targets of Asp-6-shogaol-Ala in cancer cell lines, and how can researchers validate these targets experimentally?
this compound, like its parent compound 6-shogaol, may target pathways such as STAT3 and NF-κB, which regulate apoptosis and inflammation. To validate these targets:
Q. What standardized assays are recommended for evaluating this compound’s cytotoxicity in preclinical studies?
Key methodologies include:
- MTT or WST-1 assays to measure cell viability after 24–72 hours of exposure .
- Annexin V/PI staining to quantify apoptosis via flow cytometry .
- Caspase-3/7 activation assays to confirm apoptotic pathways . Include positive controls (e.g., cisplatin) and vehicle controls to ensure assay reliability.
Q. How can researchers optimize the solubility and stability of this compound for in vitro studies?
- Use solvents like DMSO (≤0.1% v/v) to dissolve the compound, ensuring compatibility with cell cultures .
- Conduct stability tests under varying pH and temperature conditions using HPLC to monitor degradation .
- Employ liposomal encapsulation or cyclodextrin complexes to enhance aqueous solubility .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy of this compound be reconciled?
Discrepancies often arise due to bioavailability or metabolic differences. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models .
- Metabolite analysis : Use LC-MS to identify active metabolites that may contribute to in vivo effects .
- Combination studies : Test synergies with bioavailability enhancers (e.g., piperine) .
Q. What experimental designs are critical for assessing this compound’s synergistic effects with existing chemotherapies?
- Use Chou-Talalay combination index analysis to quantify synergism/antagonism across multiple dose ratios .
- Validate findings in 3D tumor spheroids or patient-derived xenografts (PDX) to mimic clinical heterogeneity .
- Monitor off-target effects (e.g., liver toxicity) via serum ALT/AST measurements in animal models .
Q. How should researchers address variability in apoptotic response data across different cancer cell lines?
- Conduct transcriptomic profiling (RNA-seq) to identify baseline expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (Bcl-2) genes .
- Correlate sensitivity with genetic mutations (e.g., TP53 status) using CRISPR-based functional screens .
- Apply meta-analysis to aggregate data from independent studies and identify confounding variables .
Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?
- Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
- Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can researchers mitigate validity threats in preclinical studies of this compound?
- Blinding : Ensure experimenters are unaware of treatment groups during data collection .
- Randomization : Assign animals/cell batches to groups randomly to reduce selection bias .
- Replication : Perform independent repeats (≥3) to confirm findings .
Ethical and Methodological Considerations
Q. What ethical protocols are essential for in vivo studies involving this compound?
Q. How should researchers design studies to evaluate long-term toxicity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
